BOLD-100: A Technical Deep Dive into its Anti-Cancer Mechanism of Action
BOLD-100: A Technical Deep Dive into its Anti-Cancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BOLD-100 (sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)]), a novel ruthenium-based small molecule, is a clinical-stage anti-cancer agent with a unique multi-modal mechanism of action. This technical guide provides an in-depth analysis of the core mechanisms by which BOLD-100 exerts its effects on cancer cells. The primary modes of action are the induction of reactive oxygen species (ROS), disruption of the unfolded protein response (UPR) via inhibition of GRP78, and interference with DNA repair pathways. These actions collectively lead to cell cycle arrest, apoptosis, and potentiation of other anti-cancer therapies. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanisms of Action
BOLD-100's anti-neoplastic activity stems from a sophisticated interplay of several cellular effects, primarily centered around the induction of cellular stress and the disruption of cancer cell survival pathways.
Induction of Reactive Oxygen Species (ROS)
A fundamental mechanism of BOLD-100 is its ability to induce the production of reactive oxygen species (ROS) within cancer cells.[1][2] ROS are highly reactive molecules that can cause damage to DNA, proteins, and lipids, ultimately leading to cell death.[3] In multiple cancer cell lines, including breast and pancreatic cancer, treatment with BOLD-100 has been shown to lead to a dose-dependent increase in intracellular ROS levels.[1][4] This elevation of oxidative stress is a key initiator of the downstream cytotoxic effects of the drug.
Inhibition of GRP78 and Disruption of the Unfolded Protein Response (UPR)
Cancer cells often exhibit a heightened state of endoplasmic reticulum (ER) stress due to their high proliferation rate and protein synthesis demands.[5] To cope with this, they upregulate chaperone proteins, most notably the 78-kilodalton glucose-regulated protein (GRP78), a master regulator of the UPR.[6][7] BOLD-100 has been demonstrated to suppress the stress-induced upregulation of GRP78 at both the mRNA and protein levels.[1][6][8] By inhibiting GRP78, BOLD-100 disrupts the adaptive UPR, leading to an accumulation of unfolded proteins and exacerbating ER stress, which in turn can trigger apoptosis.[9][10] This effect is particularly significant in drug-resistant cancer cells that often rely on a robust UPR for survival.[6]
Disruption of DNA Repair Pathways
The induction of ROS by BOLD-100 leads to DNA damage.[1][2] Concurrently, BOLD-100 has been shown to reduce the expression of genes involved in DNA repair pathways.[1] This dual action of inflicting DNA damage while simultaneously hampering the cell's ability to repair it is a critical aspect of its anti-cancer efficacy. Evidence for this includes the observed phosphorylation of histone H2AX (γ-H2AX), a marker of DNA double-strand breaks, following BOLD-100 treatment.[1][11] This disruption of DNA surveillance and repair makes cancer cells more vulnerable to the cytotoxic effects of BOLD-100 and synergistic with DNA-damaging agents.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of BOLD-100 from in vitro and clinical studies.
Table 1: In Vitro Efficacy of BOLD-100 (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF7(2) | Breast Cancer (ER+) | ~100 | [8] |
| MDA-MB-231 | Breast Cancer (TNBC) | ~100 | [8] |
| MDA-MB-468 | Breast Cancer (TNBC) | ~100 | [8] |
| Pan-cancer panel | Various | Median: 149 | [1] |
| Esophageal Cancer | Esophageal Cancer | More sensitive | [12] |
| Bladder Cancer | Bladder Cancer | More sensitive | [12] |
| Hematologic Cancer | Hematologic Malignancies | More sensitive | [12] |
Table 2: Clinical Efficacy of BOLD-100 in Combination with FOLFOX (NCT04421820)
| Cancer Type | Metric | Value | Reference |
| Metastatic Colorectal Cancer (mCRC) | Median Progression-Free Survival (PFS) | 3.9 months | [13] |
| Median Overall Survival (OS) | 9.6 months | [13] | |
| Objective Response Rate (ORR) | 7% | [13] | |
| Disease Control Rate (DCR) | 76% | [13] | |
| Advanced Gastric Cancer (GC) | Median Progression-Free Survival (PFS) | 4.3 months | [11] |
| Median Overall Survival (OS) | 7.9 months | [11] | |
| Objective Response Rate (ORR) | 11% | [11] | |
| Disease Control Rate (DCR) | 72% | [11] | |
| Advanced Biliary Tract Cancer (BTC) | Median Progression-Free Survival (PFS) | 6.0 months | [14] |
| Median Overall Survival (OS) | 7.3 months | [14] | |
| Objective Response Rate (ORR) | 6% | [14] | |
| Disease Control Rate (DCR) | 83% | [14] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the investigation of BOLD-100's mechanism of action.
Cell Viability Assays (MTT/MTS)
Objective: To determine the cytotoxic or cytostatic effects of BOLD-100 on cancer cell lines and to calculate IC50 values.
Protocol:
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Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]
-
Drug Treatment: Treat the cells with a range of concentrations of BOLD-100 (e.g., 0-200 µM) for a specified duration (e.g., 72 hours).[8]
-
Reagent Addition:
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[15]
-
MTS Assay: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution, often in combination with an electron coupling reagent like PES, to each well and incubate for 1-4 hours.[16]
-
-
Solubilization (MTT only): Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[5][16]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value, the concentration of BOLD-100 that inhibits cell growth by 50%.
Reactive Oxygen Species (ROS) Detection
Objective: To measure the intracellular production of ROS following BOLD-100 treatment.
Protocol:
-
Cell Culture and Treatment: Culture cells in appropriate vessels (e.g., 6-well plates or chamber slides) and treat with BOLD-100 at various concentrations and time points.
-
Probe Incubation: Incubate the cells with a ROS-sensitive fluorescent probe. Common probes include:
-
Signal Detection:
-
Fluorimetry/Plate Reader: Measure the fluorescence intensity of the cell population.
-
Flow Cytometry: Quantify the fluorescence of individual cells.
-
Fluorescence Microscopy: Visualize the subcellular localization of ROS production.
-
-
Data Analysis: Quantify the change in fluorescence intensity in BOLD-100-treated cells relative to untreated controls.
Western Blot Analysis for GRP78 Expression
Objective: To determine the effect of BOLD-100 on the protein expression levels of GRP78.
Protocol:
-
Cell Lysis: Treat cells with BOLD-100, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay).[18]
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[19]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GRP78 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalization: To ensure equal protein loading, probe the membrane for a housekeeping protein (e.g., β-actin or GAPDH) or use a total protein stain.[18]
-
Densitometry Analysis: Quantify the band intensities to determine the relative expression of GRP78 in treated versus untreated samples.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with BOLD-100's mechanism of action.
Caption: BOLD-100's multi-modal mechanism of action in cancer cells.
Caption: Experimental workflow for Western blot analysis of GRP78.
Caption: Experimental workflow for detecting intracellular ROS.
Conclusion
BOLD-100 represents a promising anti-cancer therapeutic with a well-defined, multi-faceted mechanism of action. By simultaneously inducing ROS, inhibiting the critical survival protein GRP78, and disrupting DNA repair, BOLD-100 creates a toxic cellular environment that is particularly effective against cancer cells. The preclinical and clinical data gathered to date support its continued development, especially in combination with standard-of-care chemotherapies. This technical guide provides a comprehensive overview for researchers and drug development professionals to understand the core scientific principles underlying the therapeutic potential of BOLD-100.
References
- 1. Utilization of Cancer Cell Line Screening to Elucidate the Anticancer Activity and Biological Pathways Related to the Ruthenium-Based Therapeutic BOLD-100 - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. bio-rad.com [bio-rad.com]
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- 6. Bold Therapeutics Successfully Completes Phase 1b Trial and Advances into Global Phase 2 Trial of BOLD-100 in the Treatment of Advanced GI Cancers [prnewswire.com]
- 7. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor BOLD-100 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. broadpharm.com [broadpharm.com]
- 17. researchgate.net [researchgate.net]
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